molecular formula C26H19FN2O4 B2768225 2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-05-3

2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2768225
CAS RN: 883955-05-3
M. Wt: 442.446
InChI Key: HAZMJVOFKIQCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine-4,5-dione core, which is a type of pyrimidinedione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidine-4,5-dione core, with various substituents attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidinediones can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl, methoxy, and phenethyl groups would likely influence its polarity, solubility, and reactivity .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including the compound , are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial and Antiviral Activities

Pyrimidines have been found to possess antibacterial and antiviral properties . This makes them potential candidates for the development of new antibacterial and antiviral drugs .

Antifungal and Antituberculosis Activities

In addition to their antibacterial and antiviral properties, pyrimidines also display antifungal and antituberculosis activities . This broad spectrum of antimicrobial activity makes pyrimidines valuable in the field of infectious disease research.

Synthesis Methods

The synthesis of pyrimidines, including the compound , is a significant area of research . Numerous methods for the synthesis of pyrimidines are described, contributing to the development of new compounds with potential therapeutic applications .

Structure-Activity Relationships (SARs)

The study of structure-activity relationships (SARs) of pyrimidines is another important area of research . SARs of numerous pyrimidines have been discussed in detail, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Anticancer Activity

Pyrimidines, including the compound , have shown promising anticancer activity . They have been applied on a large scale in the medical and pharmaceutical fields, particularly in the development of new anticancer drugs .

Biological Significance

The biological significance of pyrimidines, including the compound , is a major area of research . This includes studying the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and their biological applications .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(4-fluorophenyl)-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4/c1-32-19-11-12-20-21(15-19)33-25-22(23(20)30)26(31)29(14-13-16-5-3-2-4-6-16)24(28-25)17-7-9-18(27)10-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZMJVOFKIQCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.